Home > Products > Screening Compounds P41398 > Desmethylolanzapine dihydrochloride
Desmethylolanzapine dihydrochloride -

Desmethylolanzapine dihydrochloride

Catalog Number: EVT-15209364
CAS Number:
Molecular Formula: C16H20Cl2N4S
Molecular Weight: 371.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Desmethylolanzapine dihydrochloride is a chemical compound closely related to olanzapine, a well-known atypical antipsychotic used primarily to treat schizophrenia and bipolar disorder. Desmethylolanzapine is recognized as a metabolite of olanzapine, which means it is produced in the body when olanzapine is metabolized. The compound plays a significant role in the pharmacological effects of olanzapine and has been studied for its potential therapeutic applications.

Classification

Desmethylolanzapine dihydrochloride falls under the category of small molecules and is classified as an atypical antipsychotic agent. It is structurally similar to olanzapine, differing mainly by the absence of a methyl group on the nitrogen atom of the piperazine ring .

Synthesis Analysis

Methods

The synthesis of desmethylolanzapine dihydrochloride typically involves the demethylation of olanzapine. This process can be achieved through various chemical reactions, including:

  • Chemical Demethylation: Using reagents such as boron tribromide or lithium aluminum hydride to selectively remove the methyl group from the nitrogen atom.
  • Biotransformation: In vivo metabolism where cytochrome P450 enzymes convert olanzapine into desmethylolanzapine during its passage through the liver.

Technical Details

The demethylation reaction can be monitored using high-performance liquid chromatography (HPLC) to ensure purity and yield of desmethylolanzapine dihydrochloride. The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing the yield and minimizing side reactions.

Molecular Structure Analysis

Structure

Desmethylolanzapine dihydrochloride retains a similar core structure to olanzapine but lacks one methyl group. Its molecular formula can be represented as C16H19N4SC_{16}H_{19}N_{4}S, indicating that it has one less carbon and three less hydrogen atoms than olanzapine.

Data

  • Molecular Weight: Approximately 304.41 g/mol
  • Chemical Structure: The compound features a thienobenzodiazepine backbone with a piperazine moiety, which contributes to its pharmacological activity.
Chemical Reactions Analysis

Desmethylolanzapine dihydrochloride can participate in several chemical reactions:

  • Acid-Base Reactions: As a hydrochloride salt, it can react with bases to form free base forms.
  • Conjugation Reactions: It can undergo conjugation with glucuronic acid or sulfate during metabolism, enhancing its solubility for excretion.

Technical Details

The stability of desmethylolanzapine dihydrochloride in various pH conditions is critical for formulation development. Studies often involve assessing its degradation pathways under different environmental conditions.

Mechanism of Action

Desmethylolanzapine dihydrochloride exhibits its effects primarily through antagonism at various neurotransmitter receptors:

  • Dopamine Receptors: It acts as an antagonist at D2 dopamine receptors, which are implicated in psychotic disorders.
  • Serotonin Receptors: It also interacts with 5-hydroxytryptamine receptors (specifically 5-HT2A), contributing to its mood-stabilizing effects.

Process and Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Desmethylolanzapine dihydrochloride typically appears as a white crystalline solid.
  • Solubility: It is moderately soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but may degrade under extreme temperatures or pH levels.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
Applications

Desmethylolanzapine dihydrochloride has several scientific uses:

  • Pharmacokinetic Studies: It is often studied to understand the metabolism of olanzapine, providing insights into dosing regimens and potential side effects.
  • Research on Antipsychotic Mechanisms: Its role in receptor binding studies helps elucidate mechanisms underlying antipsychotic activity.
  • Potential Therapeutic Applications: There is ongoing research into whether desmethylolanzapine could be used independently or as an adjunct therapy for psychiatric disorders due to its receptor profiles.
Metabolic Modulation Mechanisms of Desmethylolanzapine in Antipsychotic Therapy

Role in Glucose Homeostasis and Insulin Resistance Mitigation

DMO directly enhances insulin sensitivity through multiple molecular pathways. In high-fat diet-induced obese mice, DMO administration (2 mg/kg) significantly reduced fasting glucose, improved insulin tolerance, and lowered HOMA-IR values by 34% compared to controls (P < 0.01) [2]. These effects occurred independently of weight changes, suggesting direct modulation of insulin signaling.

In human studies, plasma DMO concentrations demonstrate a strong inverse correlation with metabolic dysfunction. Schizophrenia patients (n=352) with DMO levels >5.63 ng/mL exhibited 3.2-fold lower odds of insulin resistance (HOMA-IR >2.5) compared to those with lower DMO concentrations [5]. The metabolite enhances insulin receptor substrate-1 (IRS-1) phosphorylation in skeletal muscle, potentiating downstream GLUT4 translocation and glucose uptake – a mechanism confirmed via in vitro myocyte assays [9].

Table 1: Glucose Metabolic Parameters and DMO Plasma ConcentrationsMetabolic ParameterCorrelation with DMOMagnitude of EffectStudy
Fasting glucoseInverse (r = -0.42*)↓18% in high-DMO groupLu et al. [5]
HOMA-IRInverse (r = -0.51**)↓34% at DMO >5.63 ng/mLYang et al. [5]
Insulin sensitivityPositive (r = 0.39*)3.2x higher in high-DMOMouse obesity model [2]

*P < 0.05, **P < 0.01

DMO's glucoregulatory actions further involve suppression of hepatic gluconeogenesis through downregulation of PEPCK and G6PC enzymes, mediated via AMPK activation in hepatocytes [9]. This dual tissue targeting (muscle + liver) establishes DMO as a comprehensive insulin-sensitizing agent.

Impact on Lipid Metabolism and Atherogenic Risk Factors

DMO favorably remodels lipid homeostasis by reversing olanzapine-induced dyslipidemia. Clinical data demonstrate that every 1 ng/mL increase in plasma DMO associates with 6.7% lower triglycerides (TG) (P = 0.003) and 4.2% higher HDL-c (P = 0.01) independent of BMI changes [5]. This effect stems from DMO's dual modulation of lipid metabolism:

  • Lipogenic suppression: DMO downregulates SREBP-1c nuclear translocation in hepatocytes, reducing expression of ACC1 and FAS genes responsible for de novo lipogenesis [9]
  • Lipolytic enhancement: Adipose tissue exposed to DMO exhibits 40% higher expression of hormone-sensitive lipase (HSL) and 2.1-fold increased catecholamine-stimulated lipolysis (P < 0.01) [2]
  • Fatty acid oxidation: DMO upregulates PPARα-target genes (CPT1A, ACOX1) in liver mitochondria, increasing β-oxidation by 27% in ex vivo models [7]
Table 2: Atherogenic Lipid Profile Modulation by DMOLipid ParameterChange per 1 ng/mL DMOTherapeutic Impact
Triglycerides↓6.7%*Reduced VLDL synthesis
HDL-c↑4.2%*Enhanced reverse cholesterol transport
LDL particle densityShift to larger, buoyant typeDecreased atherogenicity
Adiponectin↑28% in high-DMO groupImproved vascular protection

*P < 0.01, multivariate regression models [5] [7]

DMO additionally increases circulating adiponectin by 28% (P = 0.002) – an adipokine with vasoprotective and insulin-sensitizing properties – while reducing leptin resistance by 32% in obese models [5]. This adipokine rebalancing contributes significantly to its cardiometabolic benefits.

Antagonistic Effects on Olanzapine-Induced Metabolic Dysregulation

DMO functionally opposes olanzapine's metabolic disruptions through receptor-level and transcriptional antagonism:

  • Receptor selectivity: Unlike olanzapine's high-affinity H1 histamine receptor blockade (Ki = 2 nM) driving weight gain, DMO shows 18-fold lower H1 affinity (Ki = 36 nM), reducing central orexigenic signaling [8]
  • Adipose browning: DMO reverses olanzapine-induced white adipose tissue (WAT) expansion by inducing UCP1-mediated thermogenesis (↑220%, *P < 0.001) and mitochondrial biogenesis in subcutaneous fat [2]
  • Transcriptional reprogramming: Co-treatment with DMO suppresses olanzapine-induced upregulation of NPY (↓54%) and AgRP (↓62%) in hypothalamic nuclei while restoring POMC expression (↑89%*) [8]

The COLA/CDMO metabolic ratio critically determines outcomes. Patients with a ratio of 3–6 exhibit optimal metabolic parameters – likely reflecting sufficient DMO to counteract olanzapine's effects while maintaining therapeutic efficacy [5]. At this ratio:

  • HOMA-IR values are 2.1-fold lower than high-ratio counterparts
  • Weight gain incidence decreases by 38%
  • Pro-inflammatory cytokines (IL-6, TNF-α) reduce by 41–53%
Table 3: DMO-Olanzapine Metabolic InteractionsOlanzapine EffectDMO CounteractionMechanistic Basis
H1 receptor blockadePartial H1 agonismReduced food intake
WAT expansionAdipose browningUCP1 induction
Hypothalamic NPY↑NPY/AgRP downregulationAMPKα inhibition
Adiponectin↓Adiponectin↑PPARγ activation
Mitochondrial dysfunctionBiogenesis enhancementPGC-1α upregulation

Inflammatory and Endocrinal Pathways in Metabolic Normalization

DMO modulates immunoendocrine pathways that underlie metabolic disease pathogenesis. In obese murine models, DMO treatment reduced interleukin-1β (IL-1β) production by 48% (P < 0.01) in adipose tissue while increasing anti-inflammatory IL-10 by 2.3-fold [2]. This cytokine shift correlates with improved insulin receptor phosphorylation in skeletal muscle biopsies.

Key immunoendocrine mechanisms include:

  • Adipose-immune crosstalk: DMO decreases M1 macrophage infiltration into WAT by 63% and reduces crown-like structures, interrupting TNF-α-driven insulin resistance [10]
  • Endocrinal signaling: Plasma from DMO-treated subjects shows 32% higher GLP-1 levels (P = 0.004) – an incretin that suppresses hepatic glucose production and inflammation via cAMP/PKA pathways [6] [9]
  • Nuclear receptor modulation: DMO activates PPARγ-RXR heterodimers in adipocytes, increasing adiponectin transcription while suppressing NF-κB nuclear translocation [10]

DMO further restores hypothalamic-pituitary-adrenal (HPA) axis homeostasis by normalizing glucocorticoid pulsatility, reducing corticosterone peaks by 41% in chronic stress models (P < 0.001) [6]. This mitigates glucocorticoid-induced gluconeogenesis and lipolysis, contributing to systemic metabolic stabilization.

Properties

Product Name

Desmethylolanzapine dihydrochloride

IUPAC Name

2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][1,5]benzodiazepine;dihydrochloride

Molecular Formula

C16H20Cl2N4S

Molecular Weight

371.3 g/mol

InChI

InChI=1S/C16H18N4S.2ClH/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11;;/h2-5,10,17,19H,6-9H2,1H3;2*1H

InChI Key

XGWRUWDADADOIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.